t-Butyl (1-sec-butyl-4-nitro-1H-pyrazol-3-yl)carbamate
Overview
Description
t-Butyl (1-sec-butyl-4-nitro-1H-pyrazol-3-yl)carbamate: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a t-butyl group, a sec-butyl group, and a nitro group attached to the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of t-Butyl (1-sec-butyl-4-nitro-1H-pyrazol-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the nitro group: Nitration of the pyrazole ring is carried out using a nitrating agent such as nitric acid.
Attachment of the sec-butyl group: This can be done through alkylation using a suitable alkylating agent.
Formation of the carbamate group: The final step involves the reaction of the pyrazole derivative with t-butyl chloroformate to form the carbamate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
t-Butyl (1-sec-butyl-4-nitro-1H-pyrazol-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The t-butyl and sec-butyl groups can be substituted with other alkyl or aryl groups using suitable reagents.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), alkylating agents, and acidic or basic conditions for hydrolysis. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
t-Butyl (1-sec-butyl-4-nitro-1H-pyrazol-3-yl)carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of t-Butyl (1-sec-butyl-4-nitro-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carbamate group can also interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
t-Butyl (1-sec-butyl-4-nitro-1H-pyrazol-3-yl)carbamate can be compared with other similar compounds, such as:
t-Butyl (1-butyl-4-nitro-1H-pyrazol-3-yl)carbamate: This compound has a butyl group instead of a sec-butyl group, which may affect its chemical and biological properties.
t-Butyl (1-sec-butyl-4-amino-1H-pyrazol-3-yl)carbamate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that make it valuable for various research applications.
Properties
IUPAC Name |
tert-butyl N-(1-butan-2-yl-4-nitropyrazol-3-yl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O4/c1-6-8(2)15-7-9(16(18)19)10(14-15)13-11(17)20-12(3,4)5/h7-8H,6H2,1-5H3,(H,13,14,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHUTOMEDFTWDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)NC(=O)OC(C)(C)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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